molecular formula C12H14O B1589419 (S)-3-Phenylcyclohexanone CAS No. 57344-86-2

(S)-3-Phenylcyclohexanone

Cat. No.: B1589419
CAS No.: 57344-86-2
M. Wt: 174.24 g/mol
InChI Key: CJAUDSQXFVZPTO-NSHDSACASA-N
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Description

(S)-3-Phenylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a phenyl group at the third position. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylcyclohexanone typically involves the enantioselective reduction of 3-phenylcyclohexanone. One common method is the asymmetric hydrogenation of 3-phenylcyclohexanone using chiral catalysts. This process requires specific reaction conditions, including the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale asymmetric hydrogenation processes. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced chiral catalysts and optimized reaction conditions is crucial for achieving high enantioselectivity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of phenylcyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of (S)-3-phenylcyclohexanol.

    Substitution: Formation of substituted phenylcyclohexanones.

Scientific Research Applications

(S)-3-Phenylcyclohexanone has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a model substrate in enzymatic studies to understand stereoselective transformations.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-3-Phenylcyclohexanone involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound’s chiral center plays a crucial role in determining the stereochemical outcome of the reaction. The phenyl group can engage in π-π interactions with aromatic residues in enzymes, influencing the binding affinity and reaction rate.

Comparison with Similar Compounds

    3-Phenylcyclohexanone: The non-chiral counterpart of (S)-3-Phenylcyclohexanone.

    ®-3-Phenylcyclohexanone: The enantiomer of this compound.

    Cyclohexanone: The parent compound without the phenyl substitution.

Uniqueness: this compound is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to undergo selective reactions makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(3S)-3-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUDSQXFVZPTO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455740
Record name (S)-3-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57344-86-2
Record name (S)-3-Phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was obtained using a procedure analogous to that described in Step 1 of Example 10 using cyclohex-2-enone (1.0 g, 10.4 mmol) and phenylboronic acid (1.3 g, 10.4 mmol) to afford the title compound as a colorless oil. MS m/z: 175(M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylboronic acid (0.630 g, 5.17 mmol) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.0193 g, 0.0310 mmol) in 10:1 dioxane/water (2.5 ml) was added acetylacetonatobis(ethylene)rhodium(I) (0.00800 g, 0.0310 mmol), and the reaction was degassed with argon. To this was added cyclohex-2-enone (0.100 ml, 1.03 mmol), and the reaction was heated to 120° C. for 16 hours in a screw-top vial. The reaction was allowed to cool to ambient temperature, diluted with EtOAc, and washed with twice with saturated sodium bicarbonate and once with saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified on a Biotage SP1 system eluting with a linear gradient of 5-50% EtOAc in hexanes to yield 60 mg of the title compound (33.3% yield).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
0.0193 g
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research highlights the use of monodentate phosphoramidite ligands like L4 in achieving high enantioselectivity. How do these ligands compare to traditional bidentate ligands like BINAP in terms of reaction rate and enantiomeric excess?

A1: The research demonstrates that the monodentate phosphoramidite ligand L4 exhibits a significantly faster reaction rate compared to the bidentate ligand BINAP in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone [, ]. While both ligands result in high enantiomeric excess (ee) for (S)-3-Phenylcyclohexanone (97-98%), L4 achieves >99% conversion within 5 minutes at 100°C, whereas BINAP requires 5 hours under the same conditions. This difference in reaction rate is attributed to the faster catalytic turnover frequency (TOF) observed with L4 (2500 h-1) compared to BINAP (110 h-1) []. This highlights the potential of monodentate phosphoramidites as efficient alternatives to traditional bidentate ligands in asymmetric catalysis.

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